2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C19H14FNO2 It is known for its unique structure, which includes a thiazole ring, a phenoxyphenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiazole intermediate with a fluorobenzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-phenoxyphenyl)benzamide
- N-(4-(4-phenoxyphenyl)-1,3-thiazol-2-yl)benzamide
- 2-fluoro-N-(4-phenylthiazol-2-yl)benzamide
Uniqueness
2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the fluorobenzamide and phenoxyphenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H15FN2OS
- SMILES Notation : CC(C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C))
This structure features a thiazole ring, which is known for its diverse biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that thiazole derivatives exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests against various bacterial strains revealed that it possesses inhibitory effects comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Inhibition of specific enzymes is another mechanism through which this compound exerts its biological effects. For example, studies have indicated that thiazole derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition could lead to potential applications in treating infections and cancer.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of this compound involved testing on human lung cancer cells (A549). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The compound exhibited bactericidal activity as confirmed by time-kill assays, suggesting its potential as a therapeutic agent for bacterial infections .
Summary of Research Findings
Biological Activity | IC50/MIC Values | Mechanism |
---|---|---|
Anticancer (MCF-7 Cells) | ~15 µM | Apoptosis induction via mitochondrial pathway |
Antimicrobial (S. aureus) | 32 µg/mL | Disruption of cell wall synthesis |
Antimicrobial (E. coli) | 64 µg/mL | Interference with metabolic pathways |
Enzyme Inhibition | N/A | Inhibition of DHFR |
Properties
IUPAC Name |
2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-19-9-5-4-8-18(19)21(26)25-22-24-20(14-28-22)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDBEXXWBGTJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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